molecular formula C10H5Cl3N4 B13795884 5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile CAS No. 73594-98-6

5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile

Cat. No.: B13795884
CAS No.: 73594-98-6
M. Wt: 287.5 g/mol
InChI Key: PILXJGWMRUILIQ-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an amino group, a trichlorophenyl group, and a carbonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water . Another approach involves the use of tannic acid–functionalized silica-coated iron oxide nanoparticles as a green and magnetically separable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of heterogeneous catalysts and environmentally benign solvents is emphasized to ensure high yields and sustainable processes. The multi-component reactions mentioned above can be scaled up for industrial applications, utilizing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization can yield various aromatic derivatives, while substitution reactions can produce a range of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms on the phenyl ring can enhance its electron-withdrawing properties, potentially affecting its interaction with biological targets and its overall stability.

Properties

CAS No.

73594-98-6

Molecular Formula

C10H5Cl3N4

Molecular Weight

287.5 g/mol

IUPAC Name

5-amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5Cl3N4/c11-6-1-8(13)9(2-7(6)12)17-10(15)5(3-14)4-16-17/h1-2,4H,15H2

InChI Key

PILXJGWMRUILIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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